2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of the tributylstannyl group makes this compound particularly interesting for various synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The tributylstannyl group is then introduced through a subsequent reaction, often involving a stannylation process using tributylstannyl chloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the compound’s binding to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A simpler analog without the tributylstannyl group.
Phthalimide: Another isoindoline-1,3-dione derivative with different substituents.
Indole derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
The presence of the tributylstannyl group in 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione makes it unique compared to other isoindoline-1,3-dione derivatives.
Properties
IUPAC Name |
2-[3-(tributylstannylmethoxy)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO3.3C4H9.Sn/c1-16-8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15;3*1-3-4-2;/h2-3,5-6H,1,4,7-8H2;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVALOBXOFQWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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